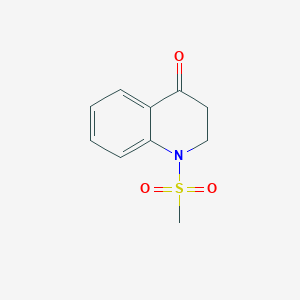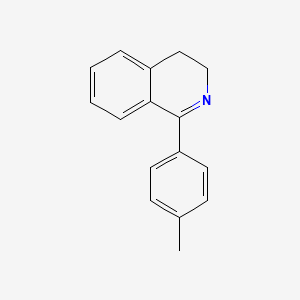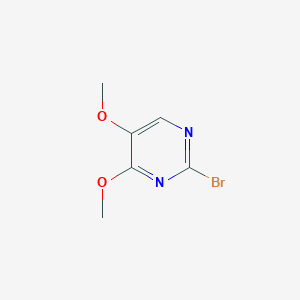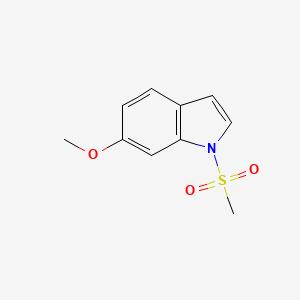
5-Chloro-6-methoxy-2-naphthaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-methoxy-2-naphthaldehyde: is an organic compound with the molecular formula C12H9ClO2 and a molecular weight of 220.65 g/mol . It is a derivative of naphthaldehyde, characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 6th position on the naphthalene ring. This compound is primarily used in various chemical syntheses and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chloro-6-methoxy-2-naphthaldehyde typically involves the chlorination and methoxylation of 2-naphthaldehyde. The process can be summarized as follows:
Chlorination: 2-naphthaldehyde is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce a chlorine atom at the 5th position.
Methoxylation: The chlorinated intermediate is then reacted with a methoxylating agent like sodium methoxide (NaOCH3) to introduce the methoxy group at the 6th position.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
5-Chloro-6-methoxy-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 5-Chloro-6-methoxy-2-naphthoic acid.
Reduction: 5-Chloro-6-methoxy-2-naphthyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
5-Chloro-6-methoxy-2-naphthaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology:
In biological research, this compound is used to study the effects of chlorinated and methoxylated naphthalene derivatives on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets.
Medicine:
Although not a drug itself, this compound is used in medicinal chemistry for the synthesis of potential therapeutic agents. Its derivatives have shown promise in preliminary studies for their antimicrobial and anticancer properties.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules .
Mécanisme D'action
The mechanism of action of 5-Chloro-6-methoxy-2-naphthaldehyde is primarily related to its chemical reactivity. The aldehyde group can form covalent bonds with nucleophiles, while the chlorine and methoxy groups influence its electronic properties and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from this compound .
Comparaison Avec Des Composés Similaires
6-Methoxy-2-naphthaldehyde: Lacks the chlorine atom at the 5th position.
5-Chloro-2-naphthaldehyde: Lacks the methoxy group at the 6th position.
2-Naphthaldehyde: Lacks both the chlorine and methoxy groups.
Uniqueness:
5-Chloro-6-methoxy-2-naphthaldehyde is unique due to the presence of both chlorine and methoxy groups on the naphthalene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and research .
Propriétés
Formule moléculaire |
C12H9ClO2 |
|---|---|
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
5-chloro-6-methoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H9ClO2/c1-15-11-5-3-9-6-8(7-14)2-4-10(9)12(11)13/h2-7H,1H3 |
Clé InChI |
MIBRVVWXUBIHDD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C=C(C=C2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B11883649.png)


![2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11883671.png)
![1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11883677.png)





![3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine](/img/structure/B11883730.png)
![8-(2-Methoxyacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11883731.png)
